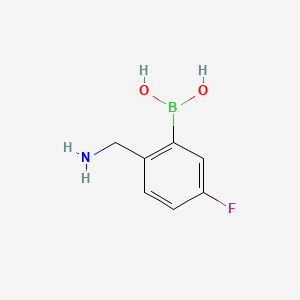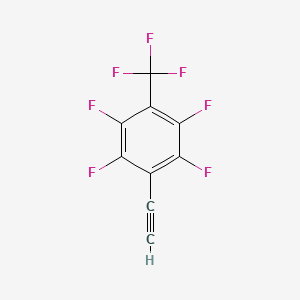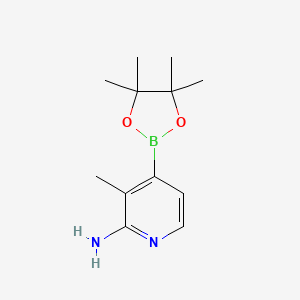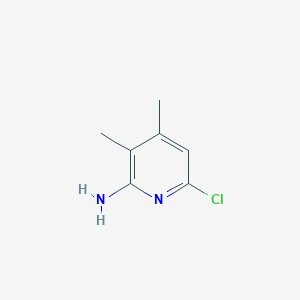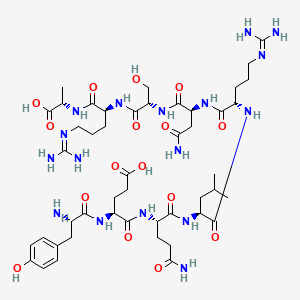
Yeqlrnsra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yeqlrnsra is a peptide known as MycC peptide, encoded by the c-myc proto-oncogene. The c-myc oncogene is implicated in the malignant progression of various human tumors. MycC peptide regulates fundamental cellular processes such as growth control, metabolism, proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yeqlrnsra is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Yeqlrnsra undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Scientific Research Applications
Yeqlrnsra has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cellular processes such as growth, metabolism, and apoptosis.
Medicine: Explored for its potential in cancer research due to its association with the c-myc oncogene.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Yeqlrnsra exerts its effects by interacting with molecular targets and pathways involved in cellular processes. The peptide binds to specific receptors or proteins, modulating their activity and influencing pathways related to growth control, metabolism, proliferation, differentiation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
MycN peptide: Another peptide encoded by the c-myc proto-oncogene, involved in similar cellular processes.
MycL peptide: A related peptide with functions overlapping with those of Yeqlrnsra.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its role in regulating fundamental cellular processes and its association with the c-myc oncogene make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C47H77N17O16 |
|---|---|
Molecular Weight |
1136.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H77N17O16/c1-22(2)18-31(62-41(75)29(12-14-34(49)67)61-40(74)30(13-15-36(69)70)58-37(71)26(48)19-24-8-10-25(66)11-9-24)42(76)59-28(7-5-17-56-47(53)54)39(73)63-32(20-35(50)68)43(77)64-33(21-65)44(78)60-27(6-4-16-55-46(51)52)38(72)57-23(3)45(79)80/h8-11,22-23,26-33,65-66H,4-7,12-21,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,72)(H,58,71)(H,59,76)(H,60,78)(H,61,74)(H,62,75)(H,63,73)(H,64,77)(H,69,70)(H,79,80)(H4,51,52,55)(H4,53,54,56)/t23-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
YODAJPOWCZFBDT-LAWCLARJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


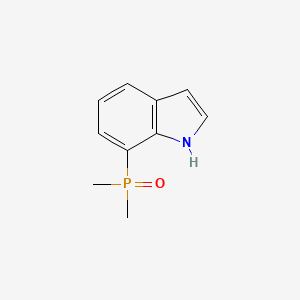
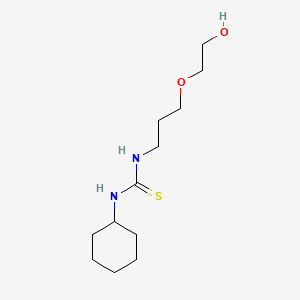
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)
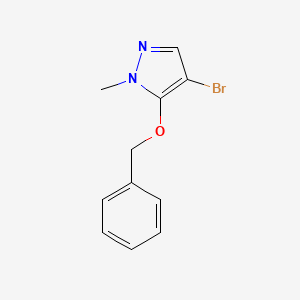
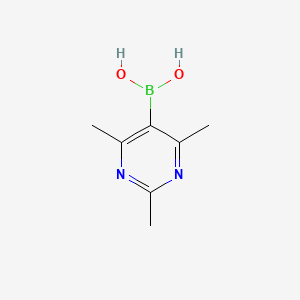
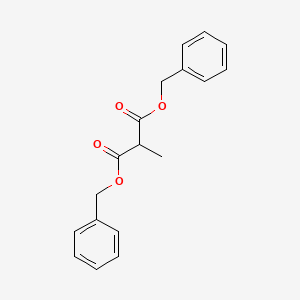
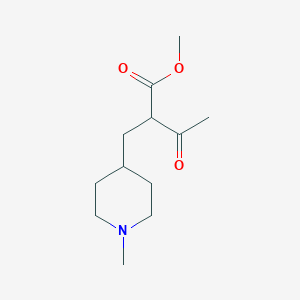
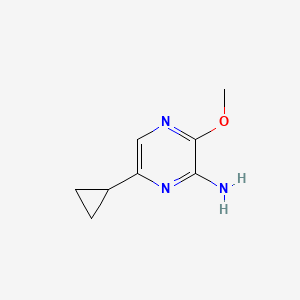
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
